2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C11H11BrF2N2 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-[2-[bromo(difluoro)methyl]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H11BrF2N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5-6,15H2 |
InChI Key |
SMCXMWDSWXWEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)Br)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Bromodifluoroesters
A representative procedure involves:
- Reacting 2-bromo-2,2-difluoroacetic acid with oxalyl chloride in dry dichloromethane under argon to form bromodifluoroacetyl chloride.
- Addition of the corresponding alcohol and triethylamine (as base) dropwise at 0 °C.
- Stirring at room temperature for 24 hours until reaction completion.
- Workup includes aqueous washes, drying over magnesium sulfate, concentration, and purification by flash chromatography.
This method yields α-bromodifluoroesters with spectral data consistent with literature reports.
Synthesis of α-Bromodifluoroamides
- Mixing bromodifluoroacetate with the desired amine neat at room temperature for 24 hours.
- Direct purification by flash chromatography yields α-bromodifluoroamides.
- This straightforward amidation is efficient and reproducible.
Introduction of the Bromodifluoromethyl Group onto Indole
The key transformation for preparing 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine is the radical-mediated difluoroalkylation of the indole ring at the 2-position.
Dual Catalytic Visible-Light Photoredox Method
- Utilizes a halogen-bonding photocatalyst such as 2,5-di-tert-butylhydroquinone (DTHQ).
- Employs tetra-N-butylammonium iodide as a catalytic iodide source to mediate in situ bromide displacement forming a more reactive difluoroalkyl iodide.
- Reaction conducted in dimethyl sulfoxide under argon atmosphere.
- Irradiation with 427 nm LEDs at approximately 55 °C for 24 hours.
- Electron-rich heteroarenes, including indoles, undergo gem-difluoroalkylation at the 2-position via radical addition.
- The reaction tolerates various functional groups and proceeds with moderate to good yields.
Mechanistic Insights
- The α-bromodifluoroester or amide undergoes in situ bromide displacement by iodide to form α-iododifluoroalkyl intermediates.
- Halogen-bonding interactions between the photocatalyst and the α-iododifluoroalkyl species facilitate visible-light absorption and radical generation.
- The difluoroalkyl radical adds to the indole 2-position, followed by hydrogen atom transfer to yield the bromodifluoromethylated product.
- Radical trapping experiments with TEMPO confirm the radical nature of the mechanism.
Functionalization at the Indole 3-Position with Ethanamine
The ethanamine substituent at the indole 3-position can be introduced through:
- Starting from 3-substituted indole precursors bearing a suitable leaving group or functional handle.
- Subsequent nucleophilic substitution or reductive amination with ethylenediamine or protected ethanamine derivatives.
- Alternatively, the radical difluoroalkylation can be performed on indole derivatives already bearing the ethanamine side chain, as demonstrated with Boc-protected tryptophan derivatives and melatonin analogs, yielding the corresponding difluoroalkylated products in good yields.
Representative Experimental Conditions and Yields
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the presence of bromodifluoromethyl groups and indole framework.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights.
- Infrared Spectroscopy (IR): Characteristic absorptions for amine and difluoromethyl groups.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Chromatographic Purification: Flash column chromatography is standard for isolating pure compounds.
Summary and Outlook
The preparation of this compound is efficiently achieved by leveraging modern photoredox catalysis combined with halogen-bonding interactions to generate difluoroalkyl radicals from α-bromodifluoroesters or amides. This radical species selectively functionalizes electron-rich indole substrates at the 2-position. The ethanamine side chain can be introduced either before or after this key step, depending on substrate availability and synthetic design. The methods reported demonstrate good functional group tolerance and scalability, supported by comprehensive experimental data and mechanistic studies.
This approach represents a significant advancement in the synthesis of fluorinated indole derivatives, which are valuable in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .
Scientific Research Applications
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, leading to its diverse biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The bromodifluoromethyl group in the target compound is rare among indole derivatives. Most analogs feature substituents on the ethylamine chain (e.g., aryl, heteroaryl, or alkyl groups) rather than the indole 2-position.
- Halogenation (e.g., -Cl in 6d or -F in D2AAK5 ) is common in bioactive analogs but typically occurs on the indole 4-, 5-, or 6-positions or on appended aryl groups.
Pharmacological Activities
- MAO-B Inhibition: Compounds like 6b and 6c exhibit dual NRF2 induction and MAO-B inhibition, critical for Parkinson’s disease therapy . The bromodifluoromethyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs.
- Anticancer Activity : Indolecarboxamides (e.g., Compound 47 in ) derived from 2-(1H-indol-3-yl)ethan-1-amine show antiproliferative effects via VEGFR inhibition . The electron-withdrawing -CF₂Br group in the target compound could modulate kinase selectivity.
- Antipsychotic Effects : N-substituted derivatives (e.g., D2AAK5–7) demonstrate 5-HT₁A/5-HT₂A receptor affinity, with fluorinated variants (e.g., [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine) showing improved metabolic stability .
Physicochemical Properties
- NMR Profiles : The target compound’s ¹H NMR would show deshielded indole protons due to the electron-withdrawing -CF₂Br group, contrasting with analogs like 6b (δ 8.30–6.12 ppm for indole and thiophene protons) .
- Melting Points/Solubility : Bulky substituents (e.g., benzhydryloxy in ) increase melting points, while alkyl chains (e.g., cyclohexyl in 6c) reduce crystallinity. The -CF₂Br group may lower water solubility compared to -OCH₃ or -NH₂ analogs.
Crystallographic Insights
- Crystal structures of related compounds (e.g., 2-(1H-indol-3-yl)ethan-1-aminium salts ) reveal hydrogen bonding between the ethylamine NH₃⁺ and counterions. The -CF₂Br group’s steric bulk could disrupt such interactions, altering packing efficiency and bioavailability.
Biological Activity
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a synthetic compound characterized by a unique molecular structure that includes a bromodifluoromethyl group attached to an indole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to interactions with various biological targets such as receptors and enzymes.
The molecular formula of this compound is CHBrFN, with a molecular weight of 289.12 g/mol. The presence of halogen atoms (bromine and fluorine) contributes to its distinct chemical reactivity and biological profile, making it an interesting candidate for further studies in drug development and pharmacology.
Interaction with Biological Targets
Research indicates that compounds containing indole structures, such as this compound, may exhibit significant interactions with serotonin receptors, particularly the 5-HT receptor family. These interactions can influence various physiological processes, including mood regulation and neuroprotection. The bromodifluoromethyl group may enhance binding affinity or selectivity towards specific receptor subtypes .
Inhibition Studies
Studies have shown that compounds with similar structural motifs can act as inhibitors for certain enzymes and receptors involved in disease pathways. For instance, halogenated indoles have been reported to exhibit antifungal activity and may interact with calcium channels, which are critical in various cellular processes . Further investigations are needed to establish the specific inhibitory effects of this compound on target enzymes.
Antifungal Activity
In a recent study focusing on halogenated indoles, compounds similar to this compound demonstrated promising antifungal properties against several pathogenic fungi. The mechanism of action was hypothesized to involve disruption of fungal cell membrane integrity through interaction with ergosterol, a key component of fungal membranes .
Cancer Research
Another significant area of investigation involves the potential anticancer properties of indole derivatives. Some studies suggest that brominated indoles can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. The specific role of the bromodifluoromethyl group in enhancing these effects remains a subject of ongoing research .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(1H-indol-3-yl)ethan-1-amine | CHN | Lacks halogen substitutions |
| 5-Bromoindole | CHBrN | Simple brominated indole |
| 4-Bromoindole | CHBrN | Different substitution pattern |
| 5-Fluoroindole | CHFN | Fluorinated variant without amine |
Uniqueness : The combination of both bromine and difluoromethyl groups in this compound potentially enhances its reactivity and biological profile compared to simpler indole derivatives .
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- In vitro and in vivo testing : Evaluating the pharmacokinetics and pharmacodynamics.
- Mechanistic studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- Structure–activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
